methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
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Overview
Description
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that features a unique structure combining a thieno[2,3-c]pyrrole core with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclohexyl-substituted thiophene derivative with a suitable pyrrole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl group or the thieno[2,3-c]pyrrole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate: Lacks the cyclohexyl group, which may affect its chemical properties and applications.
Uniqueness
Methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate stands out due to the presence of the cyclohexyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and applications .
Properties
Molecular Formula |
C14H19NO2S |
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Molecular Weight |
265.37 g/mol |
IUPAC Name |
methyl 5-cyclohexyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c1-17-14(16)12-7-10-8-15(9-13(10)18-12)11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3 |
InChI Key |
WOHYVBIGEYZOCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CN(C2)C3CCCCC3 |
Origin of Product |
United States |
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